N-(Diphenylmethyl)decanamide
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Overview
Description
N-(Diphenylmethyl)decanamide is an organic compound with the molecular formula C23H31NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylmethyl)decanamide typically involves the reaction of decanoic acid with diphenylmethylamine. The process can be carried out under mild conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a catalyst to accelerate the reaction between decanoic acid and diphenylmethylamine. The catalyst can be prepared by mixing sodium silicate and sodium metaaluminate in water, followed by the addition of sulfuric acid to generate a precipitate, which is then filtered, washed, and dried .
Chemical Reactions Analysis
Types of Reactions
N-(Diphenylmethyl)decanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted amides or other derivatives .
Scientific Research Applications
N-(Diphenylmethyl)decanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(Diphenylmethyl)decanamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetylphenyl)decanamide
- N-(3-Acetylphenyl)decanamide
- N-(4-Methoxyphenyl)decanamide
- N-(1,2-Diphenylethyl)tetradecanamide
- 2,2-Dimethyl-N-(Diphenylmethyl)propionamide
Uniqueness
N-(Diphenylmethyl)decanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications .
Properties
CAS No. |
10254-03-2 |
---|---|
Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-benzhydryldecanamide |
InChI |
InChI=1S/C23H31NO/c1-2-3-4-5-6-7-14-19-22(25)24-23(20-15-10-8-11-16-20)21-17-12-9-13-18-21/h8-13,15-18,23H,2-7,14,19H2,1H3,(H,24,25) |
InChI Key |
UJCXCHIGTWLEHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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